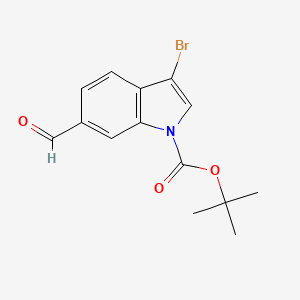

tert-Butyl 3-bromo-6-formyl-1H-indole-1-carboxylate

説明

“tert-Butyl 3-bromo-6-formyl-1H-indole-1-carboxylate” is a chemical compound with the molecular formula C14H14BrNO3 . It has a molecular weight of 324.17 . The compound is typically stored in refrigerated conditions .

Molecular Structure Analysis

The InChI code for this compound is1S/C14H14BrNO3/c1-14(2,3)19-13(18)16-7-11(15)10-5-4-9(8-17)6-12(10)16/h4-8H,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D structure for further analysis.

科学的研究の応用

- Dosage optimization and toxicity studies. Results Summary: Indole compounds have shown efficacy in inhibiting cancer cell growth, with specific data dependent on the type of cancer and the compound’s mechanism of action .

- Minimum inhibitory concentration (MIC) determination. Results Summary: Results have indicated that certain indole derivatives can effectively inhibit microbial growth, with MIC values providing quantitative data .

- Application of reactions like Diels-Alder, Swern oxidation, and Fischer indole synthesis. Results Summary: The compound has been successfully incorporated into larger molecules, showcasing its versatility in organic synthesis .

- Pharmacokinetic and pharmacodynamic profiling. Results Summary: Indole derivatives have led to the development of drugs with various therapeutic activities, including anticancer and anti-inflammatory effects .

- Development of analytical protocols. Results Summary: The compound has facilitated the accurate measurement and analysis of biological and chemical samples .

- Testing for properties like conductivity and stability. Results Summary: Research is ongoing, with some indole-based materials showing promise in applications like organic electronics .

- Evaluation of their interaction with neurotransmitter systems. Results Summary: Some indole derivatives have shown potential in modulating neurological pathways and treating neurodegenerative diseases .

- Field trials to assess efficacy and environmental impact. Results Summary: Certain indole derivatives have been effective in enhancing plant growth and protecting crops from pests .

- Analysis of degradation pathways and by-products. Results Summary: Research has indicated that indole derivatives can assist in breaking down toxic substances, contributing to cleaner environments .

- Characterization of their physical and chemical properties. Results Summary: Indole derivatives have shown promise in the fabrication of nanodevices with potential applications in electronics and medicine .

- Testing for antimicrobial efficacy and safety. Results Summary: Some indole compounds have demonstrated the ability to inhibit the growth of foodborne pathogens .

- Creation of synthetic organisms or systems. Results Summary: The versatility of indole derivatives has enabled the development of novel biological functions and systems .

- Utilizing key steps like Swern oxidation and Fischer indole synthesis. Results Summary: The synthesis of alkaloids like reserpine and vinblastine, which have applications in treating high blood pressure and various cancers, respectively .

- Analysis of binding affinities and biological activities. Results Summary: Identification of potential drug candidates for further development .

- Predictive modeling of compound interactions and stability. Results Summary: Enhanced understanding of molecular interactions, aiding in the design of new compounds .

- Evaluation of their biological activity and stability. Results Summary: Development of peptides with improved therapeutic properties .

Safety And Hazards

特性

IUPAC Name |

tert-butyl 3-bromo-6-formylindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14BrNO3/c1-14(2,3)19-13(18)16-7-11(15)10-5-4-9(8-17)6-12(10)16/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGQSLHQTQWHYER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=C1C=C(C=C2)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 3-bromo-6-formyl-1H-indole-1-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

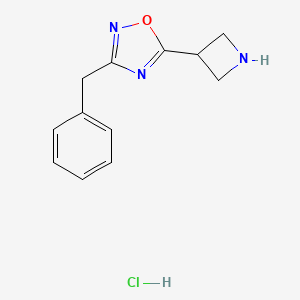

![5-(Benzyloxy)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1377668.png)

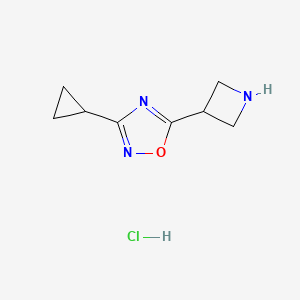

![1-[3-(1-Aminoethyl)piperidin-1-yl]-2-methylpropan-2-ol dihydrochloride](/img/structure/B1377674.png)

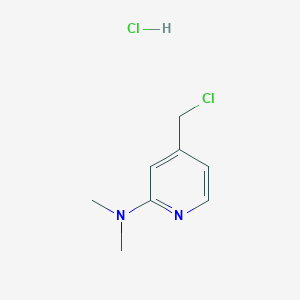

![2-amino-7,7a,8,9,10,11-hexahydro-6H,13H-pyrido[2,1-d][1,5]benzoxazocin-13-one](/img/structure/B1377678.png)